molecular formula C23H21N5O3 B2954388 N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326905-48-9

N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2954388
CAS No.: 1326905-48-9
M. Wt: 415.453
InChI Key: ARKKQOKNLVKMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective chemical probe targeting the tankyrase 2 (TNKS2) enzyme, a key regulator of the Wnt/β-catenin signaling pathway. This pathway is critically involved in cell proliferation and stem cell maintenance, and its dysregulation is a hallmark of various cancers, particularly colorectal cancer. The compound functions as a potent inhibitor of TNKS2, binding to its catalytic domain and preventing the poly-ADP-ribosylation (PARsylation) of target proteins, including AXIN. This inhibition stabilizes AXIN, a core component of the β-catenin destruction complex, leading to enhanced degradation of β-catenin and subsequent downregulation of oncogenic Wnt target genes. Its research value is highlighted in studies investigating novel therapeutic strategies for Wnt-driven malignancies, where it serves as a crucial tool for validating TNKS2 as a molecular target and for elucidating the complex dynamics of the Wnt signaling network in disease models. This reagent is For Research Use Only and is not intended for any human or veterinary use.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-30-19-8-5-7-18(14-19)28-22(16-10-12-24-13-11-16)21(26-27-28)23(29)25-15-17-6-3-4-9-20(17)31-2/h3-14H,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKKQOKNLVKMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The specific structure includes:

  • Substituents : Methoxy groups on the benzyl and phenyl rings enhance lipophilicity and may influence receptor interactions.
  • Pyridine ring : Often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of 1,2,3-triazoles showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged significantly depending on the specific derivative and bacterial strain tested .
CompoundBacterial StrainMIC (µg/mL)
Triazole Derivative AS. aureus16
Triazole Derivative BE. coli32

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest:

  • Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways .
  • In vitro Studies : One study reported that certain triazole derivatives exhibited IC50 values ranging from 0.4 to 20 µM against various cancer cell lines, indicating significant cytotoxicity .
Cell LineIC50 (µM)
HeLa5.0
MCF-710.0
A54915.0

Anti-inflammatory Activity

Triazole compounds are also recognized for their anti-inflammatory effects. Research indicates:

  • Cytokine Modulation : Compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Interaction : Binding to cellular receptors can modulate signaling pathways that lead to apoptosis or reduced inflammation.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the triazole ring significantly enhanced antimicrobial activity, with the most potent compound achieving an MIC of 8 µg/mL against S. aureus.

Case Study 2: Anticancer Activity

In another investigation focused on breast cancer cell lines (MCF-7), the triazole derivative demonstrated a dose-dependent reduction in cell viability. The study highlighted that the compound's mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : Methoxy substituents (target compound) improve solubility but may reduce antitumor potency compared to chloro or trifluoromethyl groups .
  • Pyridine Position : Pyridin-4-yl (target) vs. pyridin-2-yl () alters binding orientation in kinase pockets, affecting selectivity .

Further testing is required to validate this hypothesis.

Synthetic Considerations :

  • Crystallographic refinement tools (e.g., SHELXL) are widely used to confirm triazole derivative structures, ensuring accuracy in structure-activity relationship studies .

Q & A

Q. What experimental controls are critical for reproducibility in metabolic stability studies?

  • Methodology :
  • Liver Microsomes : Include verapamil (CYP3A4 inhibitor) and NADPH regeneration systems .
  • LC-MS/MS : Use isotopically labeled internal standards (e.g., ¹³C-carboxamide) .

Future Directions

Q. How to design multi-target interaction studies for polypharmacology applications?

  • Methodology :
  • Network Pharmacology : Integrate STRING or KEGG databases to map kinase/GPCR cross-talk .
  • Proteomics : SILAC labeling to quantify target engagement in HEK293 cells .

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